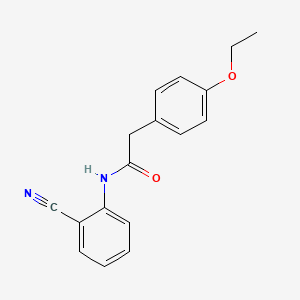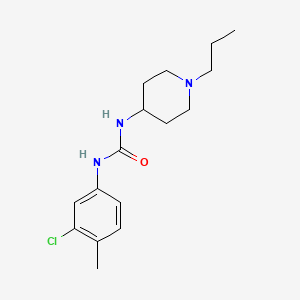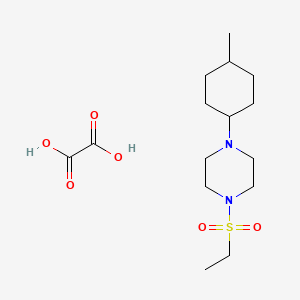
1-phenyl-N-propylcyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-propylcyclopentanecarboxamide, also known as PPCP, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a psychoactive drug that has been used for scientific research purposes due to its ability to mimic the effects of cannabis. PPCP is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
作用機序
1-phenyl-N-propylcyclopentanecarboxamide acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of 1-phenyl-N-propylcyclopentanecarboxamide, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
1-phenyl-N-propylcyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to the psychoactive effects of the drug. 1-phenyl-N-propylcyclopentanecarboxamide has also been shown to decrease the release of GABA, which is responsible for inhibiting neurotransmitter release. This results in the increased release of neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
1-phenyl-N-propylcyclopentanecarboxamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, making it a suitable substitute for cannabis in studies of cannabinoids. 1-phenyl-N-propylcyclopentanecarboxamide is also relatively easy to synthesize, making it readily available for scientific research. However, 1-phenyl-N-propylcyclopentanecarboxamide has some limitations for use in lab experiments. It is a psychoactive drug, which can make it difficult to control for the effects of the drug on study participants. Additionally, 1-phenyl-N-propylcyclopentanecarboxamide has a relatively short half-life, which can make it difficult to study the long-term effects of the drug.
将来の方向性
There are several future directions for research on 1-phenyl-N-propylcyclopentanecarboxamide. One area of research is the development of new synthetic cannabinoids that are more potent and selective for the CB1 receptor. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and body. Additionally, there is a need for research on the potential therapeutic uses of synthetic cannabinoids, including the treatment of pain, anxiety, and addiction.
合成法
1-phenyl-N-propylcyclopentanecarboxamide can be synthesized using various methods, including the Friedel-Crafts acylation reaction, Grignard reaction, and reductive amination. The most common method used for the synthesis of 1-phenyl-N-propylcyclopentanecarboxamide is the Friedel-Crafts acylation reaction. This method involves the reaction of phenylacetyl chloride with propylcyclopentanone in the presence of a Lewis acid catalyst.
科学的研究の応用
1-phenyl-N-propylcyclopentanecarboxamide has been used extensively in scientific research to study the effects of cannabinoids on the human body. It is commonly used as a substitute for cannabis due to its similar effects on the CB1 receptor. 1-phenyl-N-propylcyclopentanecarboxamide has been used to study the effects of cannabinoids on memory, anxiety, and addiction.
特性
IUPAC Name |
1-phenyl-N-propylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-12-16-14(17)15(10-6-7-11-15)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLASHXKFWQXISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5380301.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5380321.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-6-(2-methoxyphenyl)-N-methylpyridazin-3-amine](/img/structure/B5380329.png)

![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5380342.png)
![N-(4-chlorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5380344.png)
![7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5380358.png)

![N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5380374.png)
![3-(2-furyl)-7-(2-furylmethylene)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5380389.png)


![4-[(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5380402.png)
![N~4~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5380408.png)